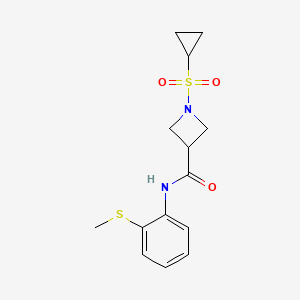
1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide, also known as CT327, is a small molecule drug candidate that has shown potential in treating various types of cancer.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Parallel Synthesis of Drug-like Derivatives : A method has been developed for the parallel synthesis of various drug-like derivatives, including 5-amino-substituted 1,2,4-thiadiazole derivatives, using initial cyclization reactions (Park et al., 2009).
- Derivatives of Cyclopropanecarboxylic Acid : Ethyl phenylsulfonylacetate treatment with dibromoethane in the presence of alkali results in 1-phenylsulfonylcyclopropanecarboxylic acid derivatives, showcasing a key chemical transformation relevant to this compound (Takahashi et al., 1985).
- Reactions Involving Atom-Transfer Radical Cyclizations : The use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations offers insights into complex chemical reactions involving similar structures (Flynn et al., 1992).
Biological Applications and Potential
- Synthesis of Amino Acid-Azetidine Chimeras : Azetidine-2-carboxylic acid analogs, important for studying the influence of conformation on peptide activity, were synthesized, demonstrating potential biological applications (Sajjadi & Lubell, 2008).
- Antimicrobial Agents Synthesis : New heterocyclic compounds incorporating sulfamoyl moiety were synthesized for potential use as antimicrobial agents, highlighting the biological activity scope (Darwish et al., 2014).
- Synthesis of 1,4‐Naphthoquinone Derivatives : The synthesis and biological evaluation of new phenylaminosulfanyl‐1,4‐naphthoquinone derivatives, with potent cytotoxic activity against various cancer cell lines, indicates the potential use in cancer therapy (Ravichandiran et al., 2019).
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-20-13-5-3-2-4-12(13)15-14(17)10-8-16(9-10)21(18,19)11-6-7-11/h2-5,10-11H,6-9H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMZYEUONQTKDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2355194.png)
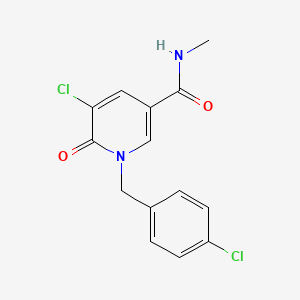
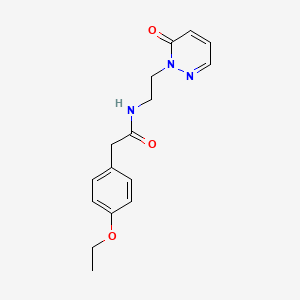
![2-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoic acid](/img/structure/B2355198.png)
![N-(2-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2355200.png)
![4-[(2S,3S)-3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2355202.png)
![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2355203.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2355207.png)
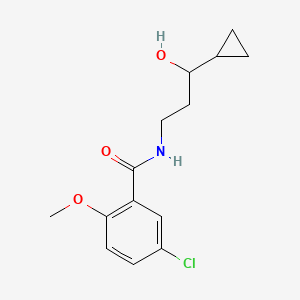
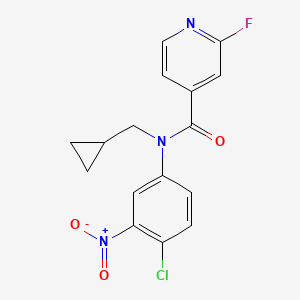
![dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2355211.png)
